molecular formula C17H13NO2 B1421710 4-(3-Methoxybenzoyl)isoquinoline CAS No. 1187165-81-6

4-(3-Methoxybenzoyl)isoquinoline

Cat. No.: B1421710
CAS No.: 1187165-81-6
M. Wt: 263.29 g/mol
InChI Key: PGSCPZWIKRCKIB-UHFFFAOYSA-N
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Description

“4-(3-Methoxybenzoyl)isoquinoline” is an organic compound with the molecular formula C17H13NO2 . It has a molecular weight of 263.29 g/mol.


Synthesis Analysis

The synthesis of isoquinoline derivatives often involves the use of metal reagents/catalysts . Some common methods include the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction . A recent development in the synthesis of isoquinolines involves a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions. For example, a recent method allows for the facile access of isoquinolines and isoquinoline N-oxides via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Spiro heterocyclization reactions involving 4-(3-Methoxybenzoyl)isoquinoline derivatives have been explored for the synthesis of complex heterocyclic structures (Bannikova et al., 2005).
  • Crystallographic studies of related compounds, highlighting the significance of this compound in structural chemistry, are evident in the research (Akkurt et al., 2010).

Pro-drug Applications

  • Derivatives of this compound have been synthesized for potential use in bioreductively activated pro-drug systems, which may release therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).

Novel Synthesis Methods

  • Research into novel synthesis methods involving this compound derivatives, such as the BF3-promoted synthesis, has expanded the scope of its applications in organic synthesis (Chang et al., 2010).

Antitumor Activity

  • The synthesis of hydroxy-substituted aza-analogues of this compound, targeting their potential antitumor properties, has been documented (Krapcho et al., 1998).
  • Methoxy and acetoxy derivatives of similar compounds have been evaluated for their antitumor activity and DNA interaction, emphasizing the medicinal chemistry aspect of this compound (Weimar et al., 1991).

Receptor Studies

  • Isoquinoline and quinazoline urea derivatives, structurally related to this compound, have been investigated for their binding to human adenosine A(3) receptors, showcasing the compound's relevance in receptor studies (van Muijlwijk-Koezen et al., 2000).

Optical and Electronic Applications

  • The synthesis and optical properties of derivatives, like blue emitting quinoline dyes, have been studied for their potential in various technological applications (Afzal et al., 2016).

Comparative Antidepressant Effects

  • The antidepressant effects of derivatives, such as 5-methoxy-7H-dibenzo[de,h]quinolin-7-one, have been compared with other substances, indicating the potential of this compound in pharmacological research (López et al., 2013).

Synthetic Methodologies

  • Alternative synthesis methods for isoquinoline derivatives, including those structurally related to this compound, have been developed to improve efficiency and yield in chemical synthesis (Kametani et al., 1972).

Alkaloid Studies

  • Isolation and characterization of isoquinoline and isoindole alkaloids from natural sources, such as Menispermum dauricum, demonstrate the diverse applications of these compounds in natural product chemistry (Zhang et al., 2004).

Future Directions

Isoquinoline derivatives have attracted tremendous attention in recent years due to their widespread occurrence in many natural products, pharmaceuticals, organic materials, and chiral ligands . The development of diverse and practical approaches for the synthesis of isoquinoline derivatives is desirable .

Properties

IUPAC Name

isoquinolin-4-yl-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-20-14-7-4-6-12(9-14)17(19)16-11-18-10-13-5-2-3-8-15(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSCPZWIKRCKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269969
Record name 4-Isoquinolinyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-81-6
Record name 4-Isoquinolinyl(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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